KCa2 channel modulator 1

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

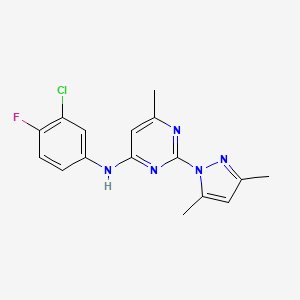

KCa2 channel modulator 1 is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of KCa2 channel modulator 1 typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known procedures. The key steps may include:

Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the pyrazole moiety: This step often involves the reaction of a suitable pyrazole derivative with the pyrimidine core.

Substitution reactions: The chloro and fluoro substituents on the phenyl ring can be introduced through halogenation reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and reduce costs. This may include the use of catalysts, high-throughput screening of reaction conditions, and scale-up procedures.

Analyse Chemischer Reaktionen

Types of Reactions

KCa2 channel modulator 1 can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

Substitution: The chloro and fluoro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like sodium hydride (NaH) and various halides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

Industry: Used in the development of new materials or as a precursor for other industrial chemicals.

Wirkmechanismus

The mechanism of action of KCa2 channel modulator 1 involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

Inhibiting enzyme activity: Binding to the active site of an enzyme and preventing its normal function.

Modulating receptor activity: Interacting with receptors to either activate or inhibit their signaling pathways.

Altering cellular pathways: Affecting various cellular processes, such as cell proliferation, apoptosis, or inflammation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

KCa2 channel modulator 1: shares structural similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical properties.

Biologische Aktivität

KCa2 channel modulator 1 (KCa2.1) is a compound that targets small-conductance calcium-activated potassium channels (KCa2.x), which play critical roles in various physiological processes, including neuronal excitability, smooth muscle contraction, and cardiac function. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and therapeutic potential.

Overview of KCa2 Channels

KCa2 channels, also known as small-conductance calcium-activated potassium channels, are activated by intracellular calcium ions (Ca²⁺) and are crucial for regulating cellular excitability. They are primarily composed of three subtypes: KCa2.1 (SK1), KCa2.2 (SK2), and KCa2.3 (SK3). These channels are characterized by their voltage-independent activation and are modulated by calmodulin (Cam) bound to their cytoplasmic C-terminus .

This compound enhances the activity of KCa2 channels by increasing their sensitivity to calcium ions. The modulation occurs through a positive gating mechanism that lowers the EC₅₀ values for calcium binding to calmodulin, thereby facilitating prolonged channel opening after calcium influx has ceased .

Key Mechanisms:

- Calcium Sensitivity : this compound significantly lowers the EC₅₀ for calcium activation in KCa2.3 channels to approximately 0.19 μM and in KCa2.2 channels to about 0.99 μM .

- Afterhyperpolarization : By prolonging the afterhyperpolarization phase following action potentials, this modulator can influence neuronal firing rates and excitability .

Pharmacological Effects

The pharmacological profile of this compound has been assessed in various experimental models, demonstrating its potential therapeutic applications.

Table 1: Pharmacological Profile of this compound

| Property | Value |

|---|---|

| EC₅₀ for KCa2.3 | 0.19 μM |

| EC₅₀ for KCa2.2 | 0.99 μM |

| Effect on mAHP | Prolongs duration |

| Impact on Neuronal Firing | Reduces frequency |

Case Studies and Research Findings

Several studies have explored the effects of KCa2 channel modulators in both in vitro and in vivo settings:

- Study on Ataxia Models : Research has shown that activation of KCa2 channels using modulators like this compound improves motor deficits in mouse models of episodic ataxia and spinal cerebellar ataxia . This suggests a potential role in treating movement disorders.

- Cardiac Applications : In a study investigating atrial fibrillation, the modulation of KCa2 channels was linked to significant alterations in atrial effective refractory period (AERP), indicating that these channels could be targeted for cardiac rhythm disorders .

Therapeutic Potential

The therapeutic implications of targeting KCa2 channels with modulators like this compound are extensive:

- Neurological Disorders : Given their role in neuronal excitability, KCa2 modulators may offer new avenues for treating conditions such as epilepsy and anxiety disorders.

- Cardiovascular Health : The ability to modulate heart rhythm through KCa2 channels presents a promising strategy for managing arrhythmias.

- Respiratory Diseases : Research indicates that these channels might also play a role in respiratory function, suggesting potential applications in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) .

Eigenschaften

IUPAC Name |

N-(3-chloro-4-fluorophenyl)-2-(3,5-dimethylpyrazol-1-yl)-6-methylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClFN5/c1-9-7-15(20-12-4-5-14(18)13(17)8-12)21-16(19-9)23-11(3)6-10(2)22-23/h4-8H,1-3H3,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSKGGZCJBHZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)N2C(=CC(=N2)C)C)NC3=CC(=C(C=C3)F)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClFN5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.